molecular formula C6H10N2O B1268900 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 19364-68-2

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1268900
CAS No.: 19364-68-2
M. Wt: 126.16 g/mol
InChI Key: BDKWKEPROQIWCA-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been observed to cause changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been found to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes. Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions generally include:

    Step 1: Ethyl acetoacetate reacts with hydrazine hydrate in the presence of a base such as sodium ethoxide to form the intermediate hydrazone.

    Step 2: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring.

    Step 3: Alkylation of the pyrazolone ring with ethyl iodide yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield dihydropyrazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.

Major Products

    Oxidation: Yields oxidized pyrazolone derivatives.

    Reduction: Produces dihydropyrazolone derivatives.

    Substitution: Results in substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its analgesic and antipyretic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-methyl-1-phenyl-2-pyrazolin-5-one
  • 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • Uniqueness:

    • The presence of both ethyl and methyl groups on the pyrazolone ring enhances its lipophilicity and potential biological activity.
    • The specific substitution pattern may confer unique reactivity and selectivity in chemical reactions.
  • Properties

    IUPAC Name

    2-ethyl-5-methyl-4H-pyrazol-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BDKWKEPROQIWCA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C(=O)CC(=N1)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50349895
    Record name ST001145
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50349895
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    126.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    19364-68-2
    Record name ST001145
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50349895
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    3.05 g of Ethylhydrazine and 6.54 g of Ethyl acetoacetate was dissolved in 10 mL of EtOH and the mixture was heated at 80° C. overnight. The mixture was cooled and partitioned between CHCl3 and water. The organic layer was drier over Na2SO4, concentrated to give 2.43 g of crude 2-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2.35 g of the material was diluted with 4 mL of DMF and 6.2 mL of POCl3 was added dropwise thereto. The mixture was heated at 80° C. overnight, then cooled to room temperature. After addition of ice, the mixture was partitioned between CHCl3 and water. The organic layer was dried over Na2SO4 and concentrated to give 1.46 g of crude 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. 516 mg of the material was diluted with 10 mL of EtOH and 440 mg of HSCH2COOEt and 930 mg of K2CO3 was added thereto. The mixture was stirred at 80° C. overnight. The reaction mixture was cooled and 5 mL of 1N NaOHaq and 5 mL of MeOH was added thereto successively. Then the mixture was heated at 85° C. for 3 hrs. After cooled, the mixture was acidified with 1N HCl (to pH 1.5), then diluted with water. The precipitate was filtered, washed with water and n-hexane, dried in vacuo to afford 214 mg of the targeted compound.
    Quantity
    3.05 g
    Type
    reactant
    Reaction Step One
    Quantity
    6.54 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A mixture of 49 g 3-methyl-3-pyrazolin-5-one and 60.0 g bromoethane was sealed in a glass pressure tube and heated in an oil bath at 130° C. for 40 hours. After cooling, the tube was opened and the contents were poured into 200 g ice-water. Sodium bicarbonate (42.00 g) was added in small portions with stirring. The resulting mixture was stirred and heated to 100° C. for 1 hour, cooled to room temperature, and extracted with 10×50 ml portions of chloroform. The combined extracts were dried over anhydrous calcium chloride, evaporated under reduced pressure and the residue recrystallized from ethanol to give 20.1 g as colorless prisms, m.p. 112°-113° C.
    Quantity
    49 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    200 g
    Type
    reactant
    Reaction Step Two
    Quantity
    42 g
    Type
    reactant
    Reaction Step Three

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